molecular formula C27H20O8 B11209034 3-[(2,3-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one

3-[(2,3-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one

Cat. No.: B11209034
M. Wt: 472.4 g/mol
InChI Key: TWRZXJUDMNMATE-UHFFFAOYSA-N
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Description

3-[(2,3-Dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one is a complex organic compound featuring a coumarin backbone. Coumarins are known for their diverse biological activities and applications in medicinal chemistry. This particular compound is notable for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the coumarin core, followed by the introduction of the 2,3-dimethoxyphenyl group through Friedel-Crafts acylation. The final step involves the coupling of the 4-hydroxy-2-oxo-2H-chromen-3-yl moiety under basic conditions.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and yield. Catalysts such as Lewis acids (e.g., aluminum chloride) and bases (e.g., sodium hydroxide) are often employed to facilitate the reactions. Solvent selection is crucial, with common choices including dichloromethane and ethanol.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, forming quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products

    Oxidation: Quinones and hydroxyquinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated coumarins and phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, it exhibits significant antioxidant properties, protecting cells from oxidative stress. It also shows promise in inhibiting enzymes involved in inflammation, making it a candidate for anti-inflammatory drugs.

Medicine

In medicine, the compound is being explored for its anticancer properties. It has shown the ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies.

Industry

Industrially, it can be used in the development of new pharmaceuticals and as a precursor for dyes and pigments due to its chromophoric properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with cellular enzymes and receptors. It can inhibit cyclooxygenase (COX) enzymes, reducing inflammation. Its antioxidant activity is due to its ability to scavenge free radicals and upregulate antioxidant enzymes. In cancer cells, it induces apoptosis by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

    Warfarin: Another coumarin derivative used as an anticoagulant.

    Dicoumarol: A naturally occurring anticoagulant.

    Esculetin: A coumarin derivative with antioxidant and anti-inflammatory properties.

Uniqueness

3-[(2,3-Dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one is unique due to its dual coumarin structure, which enhances its biological activity and allows for multiple points of chemical modification. This makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C27H20O8

Molecular Weight

472.4 g/mol

IUPAC Name

3-[(2,3-dimethoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one

InChI

InChI=1S/C27H20O8/c1-32-19-13-7-10-16(25(19)33-2)20(21-23(28)14-8-3-5-11-17(14)34-26(21)30)22-24(29)15-9-4-6-12-18(15)35-27(22)31/h3-13,20,28-29H,1-2H3

InChI Key

TWRZXJUDMNMATE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O

Origin of Product

United States

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